molecular formula C19H19N3O4 B2891071 4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine CAS No. 339010-18-3

4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine

Cat. No.: B2891071
CAS No.: 339010-18-3
M. Wt: 353.378
InChI Key: GNDTZADVJAPKKZ-UHFFFAOYSA-N
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Description

4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a piperidine ring substituted with a 4-nitrophenyl group and a 4-methylbenzoyloxyimino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. The introduction of the 4-nitrophenyl group can be achieved through nitration reactions, while the 4-methylbenzoyloxyimino group is introduced via esterification and subsequent oximation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The nitrophenyl group may play a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine
  • 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine
  • 4-{[(4-Fluorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine

Uniqueness

4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methylbenzoyloxyimino group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

[[1-(4-nitrophenyl)piperidin-4-ylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-14-2-4-15(5-3-14)19(23)26-20-16-10-12-21(13-11-16)17-6-8-18(9-7-17)22(24)25/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDTZADVJAPKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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